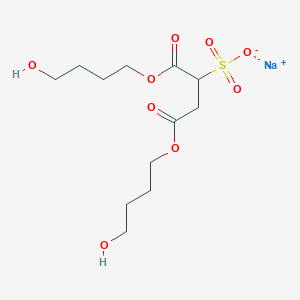
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester is a chemical compound known for its unique properties and applications in various fields. It is a derivative of succinic acid, where the succinic acid moiety is modified with sodiosulfo and bis(4-hydroxybutyl) ester groups. This compound is often used in industrial and research settings due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester typically involves the esterification of succinic acid with 4-hydroxybutanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The sodiosulfo group is introduced through a sulfonation reaction, where succinic acid is treated with sodium bisulfite.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sodiosulfo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sodiosulfo group under mild conditions.
Major Products Formed
Oxidation: Formation of succinic acid derivatives with carbonyl groups.
Reduction: Formation of succinic acid derivatives with hydroxyl groups.
Substitution: Formation of substituted succinic acid derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester involves its interaction with various molecular targets. The sodiosulfo group can interact with proteins and enzymes, potentially altering their activity. The ester groups can undergo hydrolysis, releasing succinic acid and 4-hydroxybutanol, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: The parent compound, lacking the sodiosulfo and bis(4-hydroxybutyl) ester groups.
Sodium succinate: A sodium salt of succinic acid, used in similar applications.
4-Hydroxybutyl succinate: A derivative of succinic acid with 4-hydroxybutyl groups.
Uniqueness
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester is unique due to the presence of both sodiosulfo and bis(4-hydroxybutyl) ester groups, which confer distinct chemical and physical properties. These modifications enhance its reactivity and make it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
sodium;1,4-bis(4-hydroxybutoxy)-1,4-dioxobutane-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O9S.Na/c13-5-1-3-7-20-11(15)9-10(22(17,18)19)12(16)21-8-4-2-6-14;/h10,13-14H,1-9H2,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBICBCLBLOEDHL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CC(C(=O)OCCCCO)S(=O)(=O)[O-])CO.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NaO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


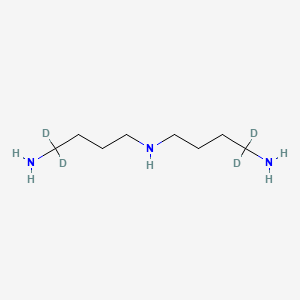
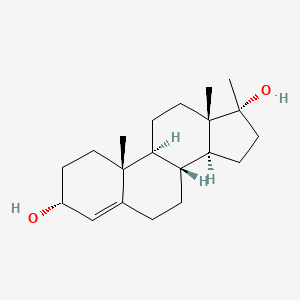
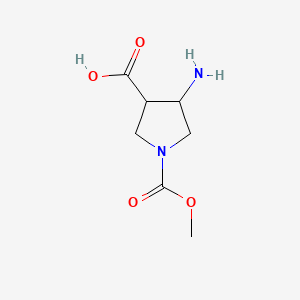
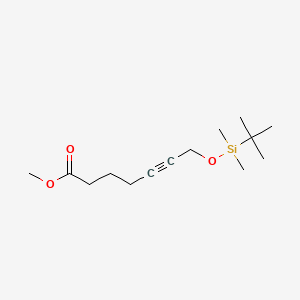
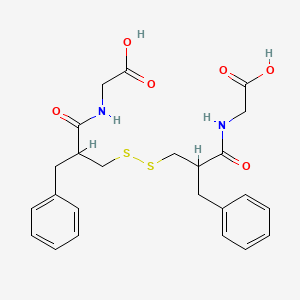
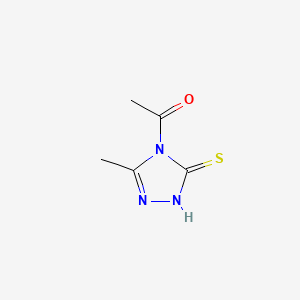
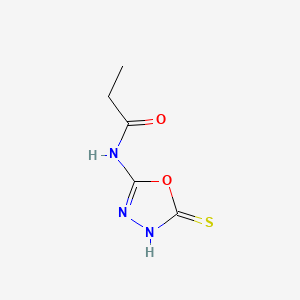
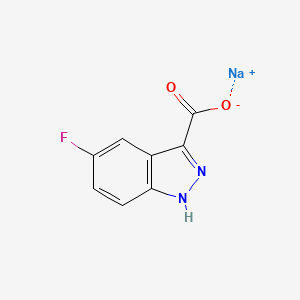
![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
